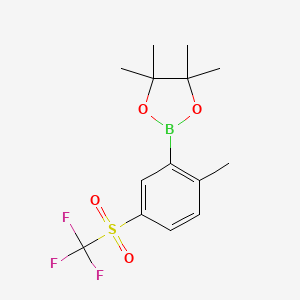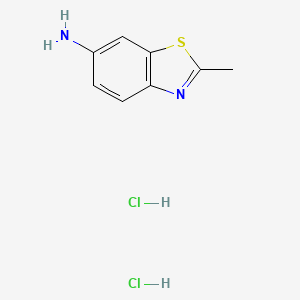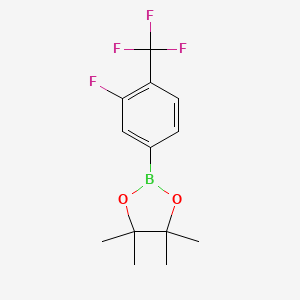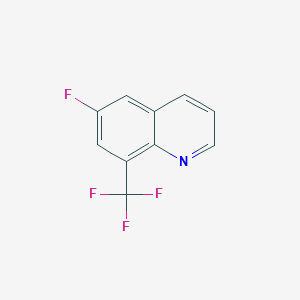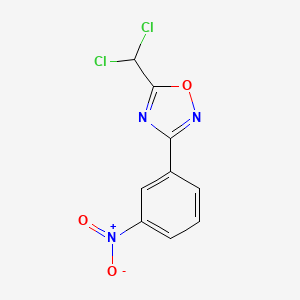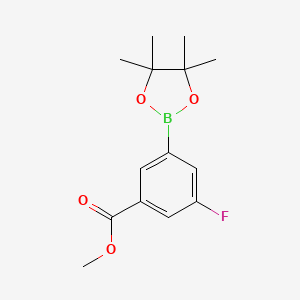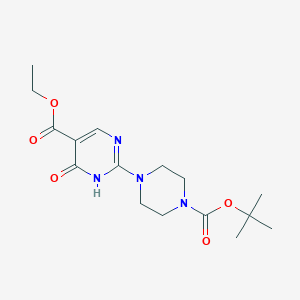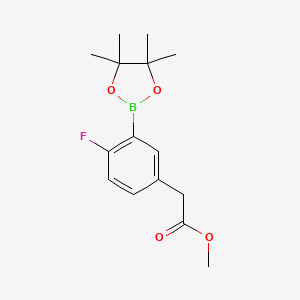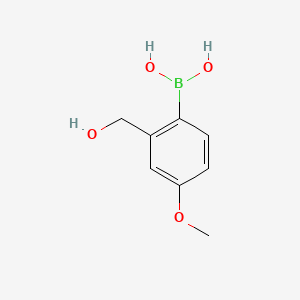
6-(Piperidin-1-yl)pyridin-3-ylboronic acid
Vue d'ensemble
Description
6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C10H15BN2O2 and its molecular weight is 206.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Boronic acids, including pyridinylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
Boronic acids are generally known to interact with their targets through covalent bonding, forming reversible complexes .
Biochemical Pathways
Boronic acids are known to be involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
Boronic acids are known to form reversible covalent complexes with their targets, which can lead to various downstream effects depending on the specific target and context .
Action Environment
Factors such as ph and temperature are known to affect the stability and reactivity of boronic acids .
Analyse Biochimique
Biochemical Properties
6-(Piperidin-1-yl)pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid group in this compound can form reversible covalent bonds with the active site of proteasomes, thereby inhibiting their activity. This interaction is crucial for studying the regulation of protein degradation and the development of therapeutic agents targeting proteasomes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By inhibiting proteasome activity, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the accumulation of misfolded or damaged proteins, leading to cellular stress and activation of apoptotic pathways. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the degradation of key regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of proteasomes. The boronic acid group forms a reversible covalent bond with the threonine residue in the active site of the proteasome, blocking its proteolytic activity. This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. The resulting cellular stress triggers various signaling pathways, including the unfolded protein response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in long-term effects on cellular function. The compound’s stability and degradation rate must be carefully monitored to ensure consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have identified threshold doses that achieve desired outcomes in preclinical models, providing valuable insights for potential clinical applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as ubiquitin ligases and deubiquitinating enzymes, which play roles in the ubiquitin-proteasome system. By inhibiting proteasome activity, this compound affects the metabolic flux of ubiquitinated proteins, leading to changes in metabolite levels and cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with intracellular transporters and binding proteins. Its localization and accumulation within specific cellular compartments are influenced by factors such as pH, binding affinity, and cellular uptake mechanisms. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with proteasomes and other components of the ubiquitin-proteasome system. The compound’s activity and function are influenced by its localization, as it must reach the proteasome’s active site to exert its inhibitory effects. Targeting signals and post-translational modifications may also play roles in directing this compound to specific cellular compartments, enhancing its efficacy .
Propriétés
IUPAC Name |
(6-piperidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXBTJSTSXJJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675126 | |
| Record name | [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002129-33-0 | |
| Record name | [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



